3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid” is not available in the sources I searched .Chemical Reactions Analysis
Information on the chemical reactions involving “this compound” is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available .Scientific Research Applications
Metabolic and Endocrine Studies
3-Methyl-2-oxovaleric acid, a component structurally related to 3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid, is identified as a small molecule metabokine synthesized in browning adipocytes. It plays a crucial role in systemic energy expenditure by signaling through cAMP-PKA-p38 MAPK. This metabolite is also associated with adipose browning and inversely correlates with body mass index, thereby influencing adiposity, energy expenditure, and glucose and insulin homeostasis (Whitehead et al., 2021).
Diagnostic Applications in Metabolic Disorders
Studies have identified 2-methyl-3-oxovaleric acid, a related metabolite, in the urine of patients with methylmalonic aciduria. The level of this metabolite increases with the concentration of methylmalonic acid, indicating its potential as a diagnostic marker in propionic acidemia and methylmalonic aciduria (Kuhara & Matsumoto, 1980).
Applications in Enzyme Inhibition Studies
Research into prolyl endopeptidase inhibitors has led to the synthesis and resolution of 3-amino-2-hydroxyvaleric acid, a compound closely related to this compound. This research is vital for understanding enzyme interactions and developing new pharmaceutical compounds (Tsuda et al., 1996).
Biochemical and Molecular Research
In biochemical research, studies have utilized 3-oxovaleric acid and other similar keto acids for investigating branched-chain amino acid degradation and ketogenesis. This research provides insights into the metabolic pathways and underlying mechanisms of various biochemical processes (Liebich & Först, 1984).
Future Directions
Properties
IUPAC Name |
3-methyl-5-(3-methylthiophen-2-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7(6-10(13)14)5-9(12)11-8(2)3-4-15-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVGXLVMDYDEAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255720 |
Source
|
Record name | β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-95-1 |
Source
|
Record name | β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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